Ethyl 3-bromo-2,2-difluoropropanoate
Overview
Description
Ethyl 3-bromo-2,2-difluoropropanoate is a chemical compound with the molecular formula C5H7BrF2O2 . It is used in various industrial and scientific research .
Synthesis Analysis
This compound can be synthesized from 2,2,3,3-TETRAFLUOROOXETANE and Diethyl ether . Another synthesis route involves a cyclization reaction of N-allyl-N’-benzylideneacetohydrazide and ethyl 2-bromo-2,2-difluoroacetate .Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 2 fluorine atoms, and 2 oxygen atoms . The average molecular weight is 217.01 Da .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it is used in the synthesis of 3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-2,2-difluoropropanoate . It is also used in the preparation of other chemical compounds .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 157.6±35.0 °C and a predicted density of 1.564±0.06 g/cm3 . It is a liquid at room temperature .Scientific Research Applications
Synthesis of Ethyl Trifluoropropanoates : Molines and Wakselman (1987) demonstrated the synthesis of ethyl 3,3,3-trifluoropropanoate and its 2-bromo derivative, which involves a common intermediate ethyl 3-chloro (or 3-bromo)-3,3-difluoropropanoate obtained by oxidation of the corresponding acetals resulting from radical addition to ethyl vinyl ether (Molines & Wakselman, 1987).
Synthesis of 2,2-Difluoro-2H-chromenes : Ou, Jiang, and Liu (2013) synthesized a series of 2,2-difluoro-2H-chromenes using ethyl 3-bromo-3,3-difluoropropionate with salicylaldehyde derivatives under basic conditions. They proposed a plausible reaction mechanism based on their experimental results (Ou, Jiang, & Liu, 2013).
Palladium/Copper-cocatalyzed Cross-Coupling : Peng, Qing, and colleagues (2000) explored the use of ethyl 3-bromo-3,3-difluoropropionate in palladium(0)/copper(I)-cocatalyzed cross-coupling with aryl (alkenyl) halides, offering an efficient way to synthesize β-fluoro-α,β-unsaturated esters (Peng et al., 2000).
Visible-Light-Driven Direct 2,2-Difluoroacetylation : Furukawa, Hayashi, and others (2020) reported the visible-light-driven direct 2,2-difluoroacetylation of alkenes using ethyl 2-bromo-2,2-difluoroacetate, highlighting the potential for photochemical reactions in organic synthesis (Furukawa et al., 2020).
Copper-Catalyzed N-Formylation of Amines : Li, Zhang, and colleagues (2018) utilized ethyl bromodifluoroacetate in copper-catalyzed N-formylation of amines, demonstrating its utility in amide bond formation (Li, Zhang, Chen, & Zhang, 2018).
Synthesis of Peptidyl Difluoro-Aminopropionate : Angelastro, Bey, and their team (1992) prepared ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, a potential proteinase inhibitor, by a Reformatsky reaction of ethyl bromodifluoroacetate, demonstrating its application in peptide synthesis (Angelastro, Bey, Mehdi, & Peet, 1992).
Synthesis of Difluoropiperidines and Phosphodiesterase Inhibitor : Giacoboni, Clausen, and Marigo (2016) developed a novel methodology for synthesizing 3,3-difluoropiperidines using ethyl 2-bromo-2,2-difluoroacetate, leading to the creation of a potent phosphodiesterase 2A inhibitor (Giacoboni, Clausen, & Marigo, 2016).
Safety and Hazards
Ethyl 3-bromo-2,2-difluoropropanoate is classified as a flammable liquid (Category 3), and it is toxic if swallowed (Acute toxicity, Oral - Category 3). It causes skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) .
Mechanism of Action
Target of Action
Ethyl 3-bromo-2,2-difluoropropanoate is primarily used in the synthesis of structurally diverse difluoroalkylated coumarin and quinolinone derivatives . These derivatives have been found to exhibit potent antitumor efficacy against cancer cell lines .
Mode of Action
The compound interacts with its targets through a halogen bond, which is a pivotal non-covalent interaction . This interaction facilitates the direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins/quinolinones .
Biochemical Pathways
The resulting difluoroalkylated coumarin and quinolinone derivatives have been found to exhibit antitumor efficacy , suggesting that they may influence pathways related to cell proliferation and apoptosis.
Pharmacokinetics
The compound is considered to have high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.91, which can influence its bioavailability .
Result of Action
The direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins/quinolinones results in structurally diverse difluoroalkylated coumarin and quinolinone derivatives . Notably, one such compound demonstrated potent antitumor efficacy against both Huh-7 and A549 cancer cell lines, with IC 50 values of 4.6 μM and 6.8 μM, respectively .
Action Environment
Safety data sheets suggest that the compound should be kept away from heat and sources of ignition , and that spark-proof tools and explosion-proof equipment should be used when handling it .
Biochemical Analysis
Biochemical Properties
Ethyl 3-bromo-2,2-difluoropropanoate has been shown to exhibit antifungal and antibacterial properties in various studies. It has also been found to inhibit the growth of cancer cells in some experiments
Cellular Effects
In the context of cellular effects, this compound has demonstrated potent antitumor efficacy against both Huh-7 and A549 cancer cell lines
Molecular Mechanism
Properties
IUPAC Name |
ethyl 3-bromo-2,2-difluoropropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrF2O2/c1-2-10-4(9)5(7,8)3-6/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIFTLNQZPFIPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CBr)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553905 | |
Record name | Ethyl 3-bromo-2,2-difluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00553905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111773-24-1 | |
Record name | Ethyl 3-bromo-2,2-difluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00553905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-bromo-2,2-difluoropropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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